molecular formula C12H8N2O2 B3029535 1,6-Phenazinediol CAS No. 69-48-7

1,6-Phenazinediol

Cat. No. B3029535
CAS RN: 69-48-7
M. Wt: 212.20
InChI Key: JOXNFMAXWAPITK-UHFFFAOYSA-N
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Description

1,6-Phenazinediol, a derivative of phenazine, is a compound that has been studied for its potential applications in various fields, including as a precursor for electrochemically generated bases and as a part of redox-responsive molecular switches. Phenazine derivatives are known for their planar molecular structures and their ability to participate in redox reactions, which can be exploited in the design of responsive materials and bioactive compounds .

Synthesis Analysis

The synthesis of 1,6-phenazinediol derivatives involves several steps, starting from readily available materials. For instance, 1,6-dihydroxyphenazine can react with diiodoalkanes to form chiral phenazinophanes with ether-linked bridges. Additionally, substituted 1,6-diaminophenazines can be prepared through palladium-mediated amination and subsequent acylation and reduction steps. These synthetic routes allow for the creation of a variety of phenazine derivatives with potential applications in electrochemistry and materials science .

Molecular Structure Analysis

The molecular structure of phenazine derivatives, such as 1,6-dimethoxy phenazine, has been determined using X-ray crystallography. These molecules are characterized by their planarity, with the exception of substituent groups like methyl, which may protrude slightly from the plane. The phenazine core typically exhibits normal bond distances and angles, and the molecules tend to stack parallel to each other in the solid state, which can affect their physical properties and interactions .

Chemical Reactions Analysis

Phenazine derivatives undergo various chemical reactions that are central to their applications. For example, the redox properties of the phenazine core can be harnessed to create molecular switches that change conformation upon reduction or oxidation. This redox-responsive behavior is due to the transformation of the phenazine core from a hydrogen bond acceptor to a donor, which can induce significant conformational changes in the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,6-phenazinediol derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the planarity of the phenazine core and its stacking behavior can affect the compound's solid-state properties. The redox activity of the phenazine core also imparts unique electrochemical properties, which can be utilized in the design of responsive materials and sensors. Furthermore, modifications to the phenazine core, such as the introduction of carboxylic acid derivatives, can lead to compounds with significant bioactivity, including fungicidal properties .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Microbiology and Biotechnology .

Summary of the Application

1,6-Phenazinediol, also known as phenazine-1,6-dicarboxylic acid (PDC), is a versatile secondary metabolite produced mainly by Pseudomonas and Streptomyces . It has numerous biological functions, including antibacterial, antifungal, antimalarial, antiparasitic, and antitumor activities . It’s used in the biosynthesis of natural phenazines .

Methods of Application or Experimental Procedures

The biosynthesis of PDC in Pseudomonas has been extensively studied . The enzymes PhzE, PhzD, PhzF, PhzB, and PhzG convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to PDC . PDC then acts as a “core” phenazine that other enzymes convert to over 150 phenazine derivatives .

Summary of Results or Outcomes

The study provides valuable clues to better understand the biosynthesis of PCA and PDC in Pseudomonas . It also introduces a method to produce PDC derivatives by genetically engineered strains .

Application in Medicinal Chemistry

Specific Scientific Field

The specific scientific field is Medicinal Chemistry .

Summary of the Application

Phenazines, including 1,6-Phenazinediol, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . Owing to their significant applications in both medicinal and industrial fields, the phenazine framework has emerged as a remarkable synthetic target .

Methods of Application or Experimental Procedures

Various synthetic phenazine analogs are known for their antimalarial , trypanocidal , antihepatitis C viral replication , antitumor , antifungal , antileishmanial , as well as insecticidal activity . Phenazine-1-carboxylic acids, also known as tubermycins, show potent activity against Mycobacterium tuberculosis and can be chemically modified to give new active substances .

Summary of Results or Outcomes

The synthetic phenazine analogs have shown promising results in various biological activities. For example, they have been found to be effective against malaria, trypanosomiasis, hepatitis C, tumors, fungal infections, leishmaniasis, and insects .

Application in Antimicrobial and Cytotoxic Activity

Specific Scientific Field

The specific scientific field is Microbiology and Biotechnology .

Summary of the Application

1,6-dihydroxyphenazine-5,10-dioxide (iodinin), a derivative of 1,6-Phenazinediol, has been found to have high antimicrobial and cytotoxic activity .

Methods of Application or Experimental Procedures

The compound was isolated from the actinomycete bacterium Streptosporangium sp. and was subjected to extended tests for biological activity against bacteria, fungi, and mammalian cells .

Summary of Results or Outcomes

In these tests, iodinin demonstrated high anti-microbial and cytotoxic activity, and was particularly potent against leukemia cell lines .

Application in Synthetic Routes

Specific Scientific Field

The specific scientific field is Chemical Intermediates and Synthetic Routes .

Summary of the Application

Phenazines, including 1,6-Phenazinediol, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . Owing to their significant applications in both medicinal and industrial fields, the phenazine framework has emerged as a remarkable synthetic target .

Methods of Application or Experimental Procedures

The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .

Summary of Results or Outcomes

Advances in the exploitation of synthetic routes for assembly of this scaffold are reported . Various synthetic phenazine analogs are known for their antimalarial , trypanocidal , antihepatitis C viral replication , antitumor , antifungal , antileishmanial , as well as insecticidal activity .

Application in Biosynthesis

Specific Scientific Field

The specific scientific field is Biosynthesis .

Summary of the Application

Phenazines are biosynthesized almost exclusively by eubacteria of both terrestrial and marine origins from erythrose 4-phosphate and phosphoenol pyruvate via the shikimate pathway .

Methods of Application or Experimental Procedures

The enzymes PhzB, PhzD, PhzE, PhzF, and PhzG are conserved among all phenazine-producing bacteria . They convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to PDC .

Summary of Results or Outcomes

The study provides valuable clues to better understand the biosynthesis of PCA and PDC in Pseudomonas .

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) for 1,6-Phenazinediol .

Future Directions

Phenazines, including 1,6-Phenazinediol, have gained considerable attention over the past several years due to their versatile characteristics . They have numerous biological functions and are valuable starting materials for drug development in several therapeutic areas . Therefore, future research may focus on the production of 1,6-Phenazinediol derivatives by genetically engineered strains .

properties

IUPAC Name

phenazine-1,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXNFMAXWAPITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C3C=CC=C(C3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988758
Record name 6-Hydroxyphenazin-1(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Phenazinediol

CAS RN

69-48-7
Record name 1,6-Dihydroxyphenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Phenazinediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyphenazin-1(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-PHENAZINEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6E5Q50S4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
NN Gerber, MP Lechevalier - Biochemistry, 1965 - ACS Publications
Nancy N. Gerber and Mary P. Lechevalier abstract: The isolation and identification of 1, 6-phenazinediol-5-oxide from Microbispora aerata, Pseudomonas iodina, and Streptomyces …
Number of citations: 33 pubs.acs.org
M Podojil, NN Gerber - Biochemistry, 1967 - ACS Publications
Miloslav Podojilt and NancyN. Gerber abstract: In experiments with resting cells of Brevibacterium iodinum the highest yield of iodinin occurred in the presence of some three-, four-, or …
Number of citations: 38 pubs.acs.org
M Podojil, N Gerber - Biochemistry, 1970 - ACS Publications
Materials and Methods Brevibacterium iodinum no. 26 was obtained from Dr. RE Gordon of Rutgers University. The maintenance of the strain, the preparation of the inoculum, the …
Number of citations: 24 pubs.acs.org
NN Gerber - The Journal of organic chemistry, 1967 - ACS Publications
Streptomyces thioluteus is known to produce thio-lutin, aureothricin, 2 aureothin, 3 1, 6-phenazinediol (l), 4 1, 6-phenazinediol 5-oxide, and 1, 6-phenazinediol 5, 10-dioxide (iodinin). 6 …
Number of citations: 40 pubs.acs.org
PW Crawford, RG Scamehorn, U Hollstein… - Chemico-biological …, 1986 - Elsevier
Cyclic voltammetry data were obtained for eight phenazines and phenazine-N-oxides, and eleven quinoxalines and quinoxaline-N-oxides: 1,6-phenazinediol-5,10-dioxide (iodinin), …
Number of citations: 71 www.sciencedirect.com
NN Gerber, MP Lechevalier - Biochemistry, 1964 - ACS Publications
The isolation and identification of 1, 6-phenazinediol-5, 10-dioxide, I, 1, 6-phenazinediol, II, 2-amino-3H-phenoxazin-3-one, III, and 2-acetamido-3H-phenoxazin-3-one, IV, from …
Number of citations: 113 pubs.acs.org
NN Gerber - Biochemistry, 1966 - ACS Publications
Nancy N. Gerber abstract: Microorganisms forming a novel group of Nocardiaceae were seen to produce 1, 6-phenazine-diol 5, 10-dioxide (iodinin) crystals. Careful study of one strain …
Number of citations: 32 pubs.acs.org
JT Jadhav, AB Gunjal, BP Kapadnis, NN Nawani… - researchgate.net
Iodinin (1, 6-phenazinediol 5, 10-dioxide), one of the phenazine compound was isolated from Microbispora species V2 and examined for its anti-angiogenic activity by in vivo chick …
Number of citations: 0 www.researchgate.net
I Tanabe, M Kuriyama, H Nonomura - Journal of fermentation and …, 1995 - Elsevier
The C 2 -symmetrical phenazines produced by Microbispora and Streptosporangium were identified as 1,6-phenazinediol-5,10-di-N-oxide (φd-dioxide) and 1,6-phenazinediol (φ-diol). …
Number of citations: 2 www.sciencedirect.com
B Ohlendorf, D Schulz, A Erhard, K Nagel… - Journal of Natural …, 2012 - ACS Publications
Geranylphenazinediol (1), a new phenazine natural product, was produced by the Streptomyces sp. strain LB173, which was isolated from a marine sediment sample. The structure was …
Number of citations: 63 pubs.acs.org

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